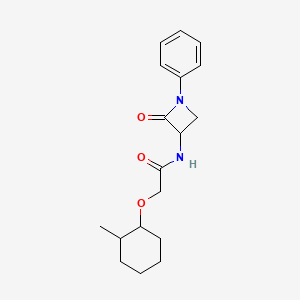

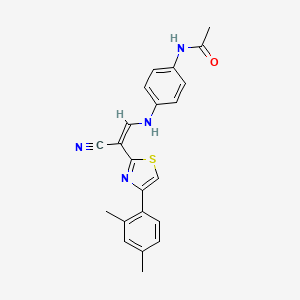

![molecular formula C24H19N3O5S2 B2739833 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898457-15-3](/img/structure/B2739833.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB belongs to the class of small-molecule inhibitors that have shown promising results in the treatment of various diseases.

Scientific Research Applications

Antimalarial and Antiviral Applications

Compounds related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide have been studied for their antimalarial properties, demonstrating significant activity against malaria parasites. For instance, sulphonamides derived from similar structures have shown excellent antimalarial activity through in vitro studies and molecular docking, indicating their potential as COVID-19 drugs due to their ability to inhibit key proteases involved in the virus's life cycle (Fahim & Ismael, 2021).

Antimicrobial Applications

Research on coumarin-thiazole derivatives, which are structurally similar to the compound , has shown that these compounds possess significant antimicrobial activity. This property is particularly notable when these derivatives are incorporated into polymer composites, such as in the creation of antimicrobial coatings for medical devices or surfaces (El‐Wahab et al., 2014).

Anticancer Applications

Several studies have focused on the synthesis of compounds within the same chemical family for their anticancer properties. For example, sulfonamido benzamides have been evaluated for their potential as selective class III agents in cardiac electrophysiology, hinting at their broader pharmacological potential, including anticancer applications (Morgan et al., 1990). Additionally, certain derivatives have shown potent antiproliferative activities against various cancer cell lines, suggesting their use as novel PI3K inhibitors and anticancer agents (Shao et al., 2014).

Catalysis and Material Science

Compounds with sulfonamide motifs have been applied in catalysis, demonstrating their utility in facilitating chemical reactions. For instance, crosslinked sulfonated polyacrylamide has been used as a superior catalyst for synthesizing thiazole derivatives, showcasing the versatility of sulfonamide compounds in enhancing reaction efficiencies (Shahbazi-Alavi et al., 2019).

Fluorescence and Sensing Applications

Research into the fluorescence properties of Co(II) complexes of thiazole derivatives indicates potential applications in sensing and imaging. These complexes have shown promise in cytotoxicity studies against cancer cell lines, suggesting their utility not only as therapeutic agents but also in diagnostic and imaging techniques (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5S2/c1-31-17-10-12-18(13-11-17)34(29,30)27-16-8-6-15(7-9-16)23(28)26-24-25-22-19-4-2-3-5-20(19)32-14-21(22)33-24/h2-13,27H,14H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWMCLUFTFKWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)

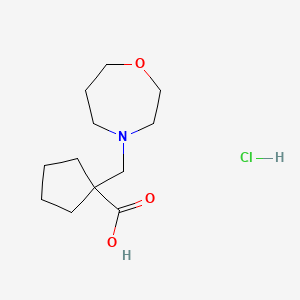

![10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride](/img/structure/B2739752.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)

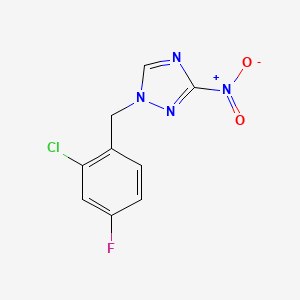

![3-(4-methylphenyl)-1-({4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}methyl)-1H-1,2,4-triazole-5-thiol](/img/structure/B2739766.png)